molecular formula C12H23N3OS B13343634 3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one

3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one

Katalognummer: B13343634
Molekulargewicht: 257.40 g/mol
InChI-Schlüssel: UFYDHZOFWKDDBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one is a complex organic compound that features both piperidine and thiomorpholine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with thiomorpholine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-piperidin-1-yl-propan-1-one: This compound shares a similar piperidine moiety but lacks the thiomorpholine group.

    1-(1,3-Thiazol-2-yl)propan-1-amine: This compound features a thiazole ring instead of a thiomorpholine ring.

Uniqueness

The presence of both piperidine and thiomorpholine moieties in 3-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one makes it unique compared to other similar compounds. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H23N3OS

Molekulargewicht

257.40 g/mol

IUPAC-Name

3-amino-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C12H23N3OS/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-10,13H2

InChI-Schlüssel

UFYDHZOFWKDDBF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N2CCSCC2)C(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.